LDT3 HCl
Description
Properties
CAS No. |
693227-88-2 |
|---|---|
Molecular Formula |
C20H28Cl2N2O2 |
Molecular Weight |
399.35 |
IUPAC Name |
1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)ethyl]piperazine Dihydrochloride |
InChI |
InChI=1S/C20H26N2O2.2ClH/c1-23-18-7-5-6-17(16-18)10-11-21-12-14-22(15-13-21)19-8-3-4-9-20(19)24-2;;/h3-9,16H,10-15H2,1-2H3;2*1H |
InChI Key |
VTNPMVIKSBRATI-UHFFFAOYSA-N |
SMILES |
COC1=CC(CCN2CCN(C3=CC=CC=C3OC)CC2)=CC=C1.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LDT3 Dihydrochloride; LDT-3 Dihydrochloride; LDT 3 Dihydrochloride; LDT3 HCl; LDT-3 HCl; LDT 3 HCl; |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Ldt3 Hcl
Ligand Binding and Receptor Interaction Studies
Ligand binding and functional assays have been instrumental in characterizing the interaction of LDT3 with its target receptors. These studies provide quantitative data on the affinity and nature of the interaction.
LDT3 has been identified as a potent antagonist of alpha1A-adrenoceptors. umich.edunih.gov Its affinity for this receptor subtype is in the nanomolar range. umich.edunih.gov
Similar to its effects on alpha1A-adrenoceptors, LDT3 also functions as a potent antagonist at alpha1D-adrenoceptors. umich.edunih.gov The binding affinity of LDT3 for alpha1D-adrenoceptors is likewise in the nanomolar range. umich.edunih.gov
LDT3 demonstrates potent antagonist activity at the 5-HT1A receptor. umich.edunih.gov Binding studies have shown that LDT3 has high affinity for the 5-HT1A receptor, with Ki values in the low nanomolar range. nih.gov Its interaction at the 5-HT1A receptor is characterized by a Ki ratio close to unity, indicative of antagonist properties. nih.gov
Detailed binding studies have established the affinity profile of LDT3 across a panel of receptors. LDT3 exhibits potent affinity for alpha1A-, alpha1D-adrenoceptors, and 5-HT1A receptors, with Ki values generally in the nanomolar range. umich.edunih.gov In contrast, LDT3 shows considerably lower affinity for off-target receptors such as alpha2-adrenoceptors and muscarinic receptors, with Ki values in the micromolar range. nih.gov
The following table summarizes representative Ki values for LDT3 at key receptors:
| Receptor Subtype | Ki (nM) (Approximate Range) | Reference |
| Alpha1A-adrenoceptor | Nanomolar | umich.edunih.gov |
| Alpha1D-adrenoceptor | Nanomolar | umich.edunih.gov |
| 5-HT1A receptor | Low Nanomolar | nih.gov |
| Alpha2-adrenoceptors | Micromolar | nih.gov |
| Muscarinic receptors | Micromolar | nih.gov |
Note: Specific Ki values may vary depending on the experimental conditions and tissue or cell line used.
Intracellular Signaling Pathway Modulation
The interaction of LDT3 with its target receptors leads to modulation of downstream intracellular signaling pathways.
Alpha1-adrenoceptors are G protein-coupled receptors that primarily couple to Gq/11 proteins. wikipedia.orgresearchgate.net Activation of this pathway leads to the activation of phospholipase C, which in turn increases the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgresearchgate.net IP3 then mediates the release of calcium from intracellular stores, leading to an increase in intracellular calcium concentration. wikipedia.orgresearchgate.net Studies have estimated the potency of LDTs, including LDT3, in assays measuring intracellular Ca2+ elevation using cells overexpressing human alpha1-adrenoceptor subtypes. umich.edu As an antagonist of alpha1A and alpha1D subtypes, LDT3 would be expected to inhibit the increase in intracellular calcium typically induced by agonists binding to these receptors.
Downstream Signaling Cascade Analysis
The antagonistic activity of LDT3 HCl at alpha1A-, alpha1D-adrenoceptors, and 5-HT1A receptors directly impacts the downstream signaling cascades typically initiated by the activation of these receptors.
Alpha1-adrenoceptors, including the alpha1A and alpha1D subtypes, are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Upon agonist binding, activated Gq/11 proteins stimulate phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium ions (Ca2+) from intracellular stores, such as the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. DAG, in conjunction with calcium, activates protein kinase C (PKC), which phosphorylates various downstream targets, influencing a range of cellular processes. By acting as an antagonist, this compound inhibits the agonist-induced activation of this Gq/11-PLC-IP3/DAG-Ca2+ signaling pathway. Studies have shown that LDT3 treatment can attenuate phenylephrine-induced intracellular calcium elevation in cells expressing alpha1D-adrenoceptors.
5-HT1A receptors are also GPCRs, predominantly coupled to Gαi/o proteins. Activation of Gαi/o proteins leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). This results in a decrease in intracellular cAMP levels and reduced activity of protein kinase A (PKA), a key enzyme regulated by cAMP. Signaling through 5-HT1A receptors can also involve other pathways, including the activation of the phosphatidylinositol-3-kinase (PI3K)/Akt pathway and subsequent phosphorylation of extracellular signal-regulated kinases (ERKs). This PI3K/Akt/ERK pathway is implicated in cellular processes such as growth and proliferation. As an antagonist, this compound would block the effects of serotonin (B10506) or other agonists at the 5-HT1A receptor, thereby preventing the inhibition of adenylyl cyclase and the activation of the PI3K/Akt/ERK signaling cascade.
Research findings indicate that LDT3 can inhibit the proliferation of human hyperplastic prostate cells induced by phenylephrine (B352888) (an alpha1-adrenoceptor agonist) and 5-HT (serotonin), suggesting that its antagonistic activity at these receptors translates into functional cellular effects related to growth inhibition.
Receptor-Effector Coupling Mechanisms
Receptor-effector coupling refers to the process by which the binding of a ligand to a receptor leads to a specific cellular response. In the case of GPCRs, like the alpha1-adrenoceptors and 5-HT1A receptors targeted by this compound, this coupling is mediated by heterotrimeric G proteins.
For alpha1A- and alpha1D-adrenoceptors, the primary coupling mechanism involves Gq/11 proteins. Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαq/11 subunit. The activated Gαq/11 subunit then dissociates from the Gβγ dimer and interacts with and activates the effector enzyme, PLC. This initiates the downstream cascade involving IP3 and DAG, ultimately leading to increased intracellular calcium and PKC activation, which in turn modulate various cellular functions. This compound, as an antagonist, interferes with the initial conformational change of the receptor upon agonist binding, thereby preventing the activation of the Gq/11 protein and the subsequent signaling cascade.
Preclinical Pharmacological Characterization of Ldt3 Hcl
Pharmacodynamics (PD) Studies in Non-Human Biological Systems
Pharmacodynamic studies in non-human systems provide crucial insights into how a compound interacts with biological targets and elicits a response. For LDT3 HCl, these investigations have explored its activity in various in vitro and ex vivo models relevant to its potential therapeutic applications. guidetopharmacology.orgwikidata.org
In Vitro Functional Efficacy Assays
In vitro assays are fundamental for characterizing the direct effects of a compound on cellular and molecular targets. These studies help to define a compound's potency, selectivity, and mechanism of action at a functional level.
LDT3 has been shown to act as an antagonist, inhibiting responses induced by certain agonists. Specifically, LDT3 fully inhibited the proliferation of benign prostatic hyperplasia (BPH) cells induced by phenylephrine (B352888) and 5-HT. guidetopharmacology.orgwikidata.org Phenylephrine is known to induce intracellular calcium elevation, and treatment with LDT3 at concentrations of 10 nM and 100 nM attenuated the sharp increase in intracellular calcium concentration induced by 100 µM phenylephrine in Rat-1 fibroblasts transfected with the human α1D-adrenoceptor. guidetopharmacology.orgwikidata.org
Receptor profiling is critical to understand the specific targets a compound interacts with. LDT3 has been characterized as a potent antagonist of α1A-, α1D-adrenoceptors and 5-HT1A receptors, demonstrating activity in the nanomolar range of Ki values. guidetopharmacology.orgwikidata.org Studies utilizing Rat-1 fibroblasts transfected with human α1-adrenoceptor subtypes were employed to estimate the potency of LDT compounds in intracellular Ca2+ elevation assays. guidetopharmacology.orgwikidata.org
The following table summarizes representative Ki values for LDT3 at key receptors:
| Receptor | Ki Value (nM) |
| α1A-adrenoceptor | Nanomolar range guidetopharmacology.orgwikidata.org |
| α1D-adrenoceptor | Nanomolar range guidetopharmacology.orgwikidata.org |
| 5-HT1A receptor | Nanomolar range guidetopharmacology.orgwikidata.org |
Note: Specific nanomolar values for Ki are indicated as being in the nanomolar range across multiple receptors in the source material.
The effect of LDT compounds on cellular proliferation has been evaluated, particularly in the context of benign prostatic hyperplasia (BPH). LDT3 demonstrated an anti-proliferative effect on prostate cells obtained from BPH patients. guidetopharmacology.orgwikidata.org This effect was assessed through methods such as viable cell counting and MTT assays. guidetopharmacology.orgwikidata.org LDT3 fully inhibited the proliferation of BPH cells induced by phenylephrine and 5-HT. guidetopharmacology.orgwikidata.org
Ex Vivo Tissue Contractility Studies (e.g., prostate and aorta)
Ex vivo studies using isolated tissues provide information on a compound's effects on organ-specific responses. Affinity and efficacy of LDT compounds, including LDT3, were estimated using isometric contraction and competition binding assays performed on tissues such as prostate and aorta. guidetopharmacology.orgwikidata.org These studies help to understand the functional impact of LDT3 on smooth muscle contractility in relevant tissues. guidetopharmacology.orgwikidata.org
In Vivo Pharmacodynamic Biomarker Assessment in Non-Human Animal Models
In vivo pharmacodynamic studies in animal models are crucial for evaluating the functional effects of a compound within a living system. The effects of LDT compounds on rat intraurethral and arterial pressure have been determined. guidetopharmacology.orgwikidata.org LDT3 was shown to fully block the increase of intraurethral pressure induced by phenylephrine in vivo. guidetopharmacology.orgwikidata.org This indicates a functional pharmacodynamic effect of LDT3 in reducing phenylephrine-induced responses in a relevant animal model. guidetopharmacology.orgwikidata.org
Target Engagement in Animal Tissues
Target engagement studies in animal tissues aim to determine if a compound interacts with its intended biological target. While specific data for this compound's target engagement in animal tissues were not found in the provided search results, functional binding assays can be used to estimate the intrinsic efficacy of compounds in tissues like prostate and aorta. researchgate.net Understanding target engagement is crucial for interpreting pharmacological effects observed in animal models.
Pharmacokinetics (PK) Studies in Non-Human Animal Models
Pharmacokinetic studies in non-human animal models are vital for understanding how a compound is absorbed, distributed, metabolized, and excreted. These studies provide crucial data for predicting human pharmacokinetics and guiding drug development. nih.govijrpc.com
Absorption Characteristics (e.g., bioavailability)
Absorption characteristics, such as bioavailability, describe the rate and extent to which an active substance becomes systemically available. europa.eu Animal models, including rats and dogs, are frequently used to study the oral bioavailability of compounds. researchgate.net The route of administration can significantly affect the absorption of an active substance. europa.eu Studies in mice have shown that intraperitoneal administration of small molecule pharmacological agents can result in faster and more complete absorption compared to oral and subcutaneous routes. nih.gov For instance, in a study involving lenalidomide (B1683929) in mice, the absolute bioavailability was higher after intraperitoneal administration (105%) compared to oral administration (75%). nih.gov Another study in rats comparing deramciclane (B39774) administered orally, intraperitoneally, and intravenously showed that the absolute bioavailability was almost 6-fold higher after intraperitoneal administration versus oral administration. nih.gov Lipid solubility can also influence the absorption rate of intraperitoneally administered compounds. nih.gov
While specific bioavailability data for this compound were not available in the search results, the principles of absorption and bioavailability studies in animal models highlight the factors considered in evaluating how a compound enters the systemic circulation.
Distribution Profile in Tissues
The distribution profile of a compound describes its movement and accumulation in various tissues and organs after administration. europa.eu Tissue distribution studies in animals are conducted to understand where a compound goes in the body. nih.gov For example, a study on a Radix Polygoni Multiflori extract in rats investigated the distribution of its components in various tissues, including the heart, liver, spleen, lung, kidney, brain, stomach, small intestine, bladder, and gonads. nih.gov This study found that certain components showed high distribution in the liver and kidney. nih.gov The extent of distribution is often reflected in the volume of distribution. europa.eu Physiologically based pharmacokinetic (PBPK) models can be used to predict tissue concentrations of compounds based on plasma concentrations in different species, including rats. nih.govnih.gov
Specific tissue distribution data for this compound were not found in the provided search results. However, the methodologies and considerations in animal tissue distribution studies are well-established in preclinical research.
Metabolic Pathways and Metabolite Identification
Metabolism is the process by which the body breaks down a compound. Investigating the formation of metabolites is a standard part of pharmacokinetic studies. europa.eu Metabolite profiling and identification studies are crucial for understanding how drugs are processed and eliminated. ijrpc.comevotec.com These studies can be conducted using in vitro methods with liver microsomes from various species, including rats, and in vivo samples from animal studies. evotec.comnih.gov Identifying metabolites helps in interpreting pharmacological and toxicological data. evotec.com Regulatory agencies emphasize the early evaluation of the safety of human metabolites and recommend comparing drug metabolism in animals and humans. evotec.comfda.gov
While specific metabolic pathways and metabolite identification for this compound were not detailed in the search results, the general principles of metabolism studies in animal models involve identifying metabolites formed through processes like Phase I and Phase II metabolism and comparing metabolic profiles across species. evotec.com
Excretion Routes and Clearance Mechanisms
Excretion is the process by which a compound and its metabolites are eliminated from the body. Common excretion routes include urine and feces. europa.eu Clearance mechanisms refer to the processes that remove the compound from the systemic circulation. Studies in animal models are used to determine the excretion routes and clearance of new molecular entities. iu.edu For instance, a study on the excretion of Radix Polygoni Multiflori extract components in rats found that most active ingredients were mainly excreted through feces and bile, with some converted into other products and excreted through urine and feces. nih.gov Urinary excretion of unchanged drug in preclinical animal models can be indicative of the extent of metabolism. iu.edunih.gov Studies have shown that drugs with high urinary excretion in animals are likely to have high urinary excretion in humans. iu.edunih.gov
Specific excretion routes and clearance mechanisms for this compound were not found in the provided search results. However, preclinical studies in animal models commonly investigate these aspects to understand how a compound is eliminated from the body.
Preclinical Efficacy Investigations of Ldt3 Hcl in Disease Models Non Human
In Vitro Disease Models
In vitro studies provide a controlled environment to assess the direct effects of LDT3 HCl on cells involved in disease pathophysiology.
Cellular Models of Benign Prostatic Hyperplasia (BPH)
Cellular models derived from prostate tissue have been employed to evaluate the effects of this compound on key processes associated with BPH, such as cell proliferation. Studies have investigated the anti-proliferative effect of LDT compounds, including LDT3, on prostate cells obtained from BPH patients. These evaluations have utilized methods such as viable cell counting and MTT assays. LDT3 has demonstrated the ability to fully inhibit phenylephrine- and 5-HT-induced proliferation of BPH cells. researchgate.netresearchgate.net
LDT3 and LDT5 have been identified as potent antagonists of α1A-, α1D-adrenoceptors and 5-HT1A receptors, with binding affinities in the nanomolar range. researchgate.netresearchgate.net These receptors are considered key players in the pathology of BPH. The capacity of LDT3 to inhibit cell growth in human hyperplastic prostate cells in vitro suggests a potential mechanism for addressing the static component of BPH, which is characterized by prostate overgrowth. researchgate.netufrj.br
Data from in vitro studies on the anti-proliferative effects of LDT3 on BPH cells:
| Compound | Effect on Phenylephrine-induced Proliferation (BPH cells) | Effect on 5-HT-induced Proliferation (BPH cells) |
| LDT3 | Fully inhibited | Fully inhibited |
LDTs' potency was also assessed in intracellular Ca2+ elevation assays using cells overexpressing human α1-adrenoceptor subtypes. researchgate.net Treatment with LDT3 at concentrations of 10 and 100 nM attenuated the sharp increase in intracellular calcium concentration induced by phenylephrine (B352888) (100 µM) in Rat-1 fibroblasts transfected with the human α1D-adrenoceptor. researchgate.net
Data from intracellular Ca2+ elevation assays with LDT3:
| Treatment | Agonist | Agonist Concentration | LDT3 Concentration | Effect on Intracellular Ca2+ Elevation |
| Vehicle | Phenylephrine | 100 µM | - | Sharp increase |
| LDT3 | Phenylephrine | 100 µM | 10 nM | Attenuated increase |
| LDT3 | Phenylephrine | 100 µM | 100 nM | Attenuated increase |
Other Relevant Cell-Based Pathological Models
While the primary focus of the provided information is on BPH, cell-based assays are broadly utilized in preclinical research to investigate various pathological models. These can include studies on cellular inflammation, oxidative stress, and other mechanisms relevant to complex diseases. f1000research.com For instance, in vitro models using human induced pluripotent stem cells can be valuable platforms for studying genetic mutations and cellular mechanisms in various diseases. nih.gov Similarly, cell cultures, including neuronal and glial cells, are used in Parkinson's disease research to study aspects like alpha-synuclein (B15492655) aggregation and neuroinflammation. innoserlaboratories.com The affinity and efficacy of LDT compounds have also been estimated in competition binding assays using brain membrane samples enriched in specific receptors, indicating potential relevance beyond prostatic conditions. researchgate.net
In Vivo Animal Models of Pathophysiology
In vivo animal models are crucial for evaluating the effects of compounds in a complex biological system and assessing functional outcomes.
Rodent Models of Prostatic Conditions (e.g., rat intraurethral pressure)
Rodent models, particularly in rats, are frequently used to study prostatic conditions like BPH and assess the efficacy of potential treatments. nih.govplos.orgnih.gov These models can be induced by hormonal treatments, such as testosterone, to mimic aspects of human BPH, including increased micturition frequency and reduced voided volume. nih.govplos.org
Studies have investigated the effects of LDT3 on rat intraurethral pressure. researchgate.netresearchgate.netufrj.br Increased intraurethral pressure is a key factor contributing to lower urinary tract symptoms (LUTS) in BPH, resulting from the contraction of periurethral smooth muscle. researchgate.net In in vivo experiments, LDT3 was shown to fully block the increase of intraurethral pressure induced by phenylephrine. researchgate.netresearchgate.netufrj.brresearchgate.net
Data on the effect of LDT3 on phenylephrine-induced intraurethral pressure in rats:
| Compound | Effect on Phenylephrine-induced Intraurethral Pressure | ED50 (µg.kg⁻¹) |
| LDT3 | Fully blocked increase | 0.15 researchgate.netresearchgate.net |
These findings suggest that LDT3 can induce prostate muscle relaxation in vivo, addressing the dynamic component of BPH. researchgate.netufrj.br
Evaluation of Functional Outcomes in Non-Human Systems
Evaluation of functional outcomes in non-human systems provides insights into the potential therapeutic effects of a compound on disease-related impairments. In the context of prostatic conditions, functional outcomes in animal models can include measures related to urinary function and smooth muscle tone. The ability of LDT3 to block the increase in intraurethral pressure in rats is a direct assessment of its functional impact on smooth muscle tone in the lower urinary tract. researchgate.netresearchgate.netufrj.brresearchgate.net
Animal models are also used to assess functional outcomes in other disease areas, such as motor function in models of Parkinson's disease or leak point pressure in models of intrinsic sphincter deficiency. innoserlaboratories.comnih.gov While the provided information specifically highlights the effect of LDT3 on intraurethral pressure in rats as a key functional outcome related to prostatic conditions, preclinical studies broadly utilize functional assessments to determine the efficacy of interventions in various non-human systems. nih.gov
Advanced Analytical Methodologies for Ldt3 Hcl Research
Chromatographic Techniques (e.g., RP-HPLC, LC-UV, LC-MS)
Chromatographic techniques are fundamental for the separation, identification, and quantification of LDT3 HCl from complex mixtures or reaction matrices. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), coupled with various detection methods, is a cornerstone of these analyses.
RP-HPLC is widely utilized due to its versatility in separating a broad range of polar and nonpolar compounds. For a compound like this compound, which is a hydrochloride salt, RP-HPLC with an appropriate stationary phase (commonly C18 or C8) and a mobile phase consisting of a mixture of water or an aqueous buffer and an organic solvent (such as acetonitrile (B52724) or methanol) would be employed. The pH and composition of the mobile phase are critical parameters optimized to achieve adequate retention and separation based on the compound's polarity and ionic characteristics.
Liquid Chromatography coupled with Ultraviolet-Visible (UV-Vis) detection (LC-UV) is a common and sensitive method for detecting compounds that absorb UV-Vis light. chromatographyonline.com If this compound possesses a chromophore (a functional group that absorbs UV-Vis light), LC-UV can be used for its detection and quantification after chromatographic separation. The optimal detection wavelength would be determined from the UV-Vis spectrum of this compound, typically corresponding to the wavelength of maximum absorbance (λmax). nih.gov Studies on other hydrochloride salts, such as L-Dopa, have utilized UV detection at specific wavelengths (e.g., 280 nm) for sensitive determination in various matrices. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) provide highly sensitive and selective detection and characterization capabilities. lenus.ienih.govnih.gov LC-MS couples the separation power of LC with the mass analysis capabilities of a mass spectrometer, allowing for the determination of the molecular weight of this compound and potential impurities or degradation products. LC-MS/MS offers even greater specificity by fragmenting the parent ion and analyzing the resulting fragment ions, providing structural information and enabling accurate quantification even in complex samples. lenus.ienih.govbvsalud.org These techniques are invaluable for confirming the identity of this compound and for trace analysis. LC-MS has been applied for the characterization and purity assessment of various complex molecules, demonstrating its power in identifying and quantifying related substances. nih.govresearchgate.net
Spectroscopic Characterization Methods
Spectroscopic techniques provide crucial information about the structure and functional groups of this compound.
Infrared (IR) spectroscopy can be used to identify the characteristic functional groups present in the LDT3 molecule and the presence of the hydrochloride salt. latech.edustemed.sitehsc.edu.kwodinity.com The IR spectrum provides a unique molecular fingerprint that can be compared to reference spectra for identification. Analysis of the vibration-rotation spectrum, particularly relevant for the HCl moiety, can yield information about bond lengths and force constants. latech.edustemed.sitehsc.edu.kwodinity.com
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is a powerful tool for elucidating the complete structure of this compound. NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the proposed structure and the identification of any structural isomers or impurities.
Mass Spectrometry (MS), often coupled with chromatography (as discussed above), also serves as a characterization method by providing accurate mass measurements and fragmentation patterns that aid in confirming the molecular formula and structural features of this compound.
UV-Vis spectroscopy can be used to determine the concentration of this compound in solution, provided it has suitable chromophores. nih.govuobabylon.edu.iq The Beer-Lambert law relates the absorbance of a solution to the concentration of the analyte. UV-Vis spectroscopy can also be used to study the compound's behavior under different conditions, such as varying pH. nih.gov
Quantitative Analysis in Biological Matrices (Non-Human)
Quantitative analysis of this compound in non-human biological matrices (e.g., plasma, urine, tissue homogenates from animal models) is essential for research investigating its distribution, metabolism, and excretion. nih.govbvsalud.org Due to the complexity of biological matrices, which contain numerous endogenous compounds, highly selective and sensitive analytical methods are required.
LC-MS/MS is the preferred technique for quantitative analysis in biological matrices due to its high sensitivity, selectivity, and ability to handle complex samples. lenus.ienih.govbvsalud.org Sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, are typically necessary to isolate this compound from the matrix and remove interfering substances before LC-MS/MS analysis. nih.govbvsalud.orgresearchgate.net
Quantitative analysis involves developing and validating methods to accurately measure the concentration of this compound in the biological matrix over a specific range. This includes establishing a calibration curve using known concentrations of this compound in the blank matrix and using an internal standard to improve accuracy and reproducibility. bvsalud.orgresearchgate.net
Research on other compounds in biological matrices highlights the need for careful method development and validation to ensure reliable quantification. For instance, methods for quantifying histamine (B1213489) and histidine in plasma and brain tissue homogenates have been developed using HPLC-MS/MS with specific sample preparation techniques. bvsalud.org
Method Validation for Research Applications
Analytical method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. researchgate.netijdra.comnih.govjopcr.comijnrd.orgwaters.commdpi.comjyoungpharm.orgijpsr.com For research applications involving this compound, validation provides confidence in the accuracy, precision, sensitivity, and reliability of the generated data. Key validation parameters typically assessed include:
Specificity/Selectivity: The ability of the method to accurately measure the analyte (this compound) in the presence of other components in the sample matrix, such as impurities, degradation products, or endogenous substances from biological matrices. researchgate.netijdra.comijnrd.orgwaters.commdpi.comjyoungpharm.org
Linearity: The ability of the method to yield results that are directly proportional to the concentration of the analyte over a defined range. researchgate.netijdra.comjopcr.comijnrd.orgwaters.commdpi.comjyoungpharm.orgijpsr.comresearchgate.net A calibration curve is constructed to demonstrate linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.netijdra.comnih.govjopcr.comijnrd.orgwaters.comjyoungpharm.orgresearchgate.net This is often assessed by analyzing samples with known concentrations (e.g., spiked samples) and determining the percentage recovery. researchgate.netijdra.comjopcr.comwaters.comijpsr.comresearchgate.net
Precision: The agreement among individual test results when the method is applied repeatedly to multiple portions of a homogeneous sample. researchgate.netijdra.comnih.govjopcr.comijnrd.orgwaters.comjyoungpharm.orgresearchgate.net Precision is typically expressed as relative standard deviation (RSD) and includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). waters.com
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified. nih.govjopcr.comijnrd.orgwaters.commdpi.comresearchgate.net
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. nih.govjopcr.comijnrd.orgwaters.commdpi.comresearchgate.net
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. researchgate.netijdra.comijnrd.orgwaters.com
Future Non-Clinical Research Directions for the Chemical Compound this compound
As research into novel chemical compounds progresses, the exploration beyond initial characterization into translational and advanced applications becomes critical. For the compound this compound, a number of non-clinical research avenues hold significant promise for elucidating its broader biological interactions and potential as a research tool. The following sections outline key future directions for investigation.
Future Research Directions and Translational Perspectives Non Clinical
A comprehensive understanding of any research compound's mechanism of action requires a thorough characterization of its molecular interactions. While the primary target(s) of LDT3 HCl may be known, its potential off-target interactions within a non-human proteome remain a critical area for future investigation. Identifying these interactions is essential for interpreting experimental results accurately and for assessing the compound's specificity.
Future research should employ advanced proteomic platforms to create a comprehensive profile of this compound's binding partners. nih.gov Methodologies such as chemical proteomics offer an unbiased, global approach to deciphering molecular origins of a compound's activity. chemrxiv.org Techniques that could be applied include:
Thermal Proteome Profiling (TPP): This method assesses the thermal stability of proteins across the proteome in the presence of a ligand. A shift in a protein's melting curve upon binding with this compound can identify direct targets and off-targets without requiring modification of the compound. chemrxiv.orgnih.gov
Affinity-Based Protein Profiling (AfBPP): This technique would involve synthesizing a derivative of this compound that incorporates a reactive group (like a photo-crosslinker) and a reporter tag. This probe could then be used in cell lysates or living systems to covalently link and subsequently identify binding proteins via mass spectrometry. chemrxiv.org
These untargeted chemo-proteomic strategies are invaluable for elucidating protein off-targets in living cells, providing crucial insights into the compound's broader biological effects. nih.gov Data generated from these studies would be foundational for building a complete interaction profile for this compound.
Table 1: Hypothetical Data from Off-Target Identification Studies for this compound
| Method | Potential Off-Target Identified (Non-Human) | Cellular Compartment | Confidence Score |
|---|---|---|---|
| Thermal Proteome Profiling | Kinase Family Member X | Cytoplasm | High |
| Affinity-Based Profiling | Metabolic Enzyme Y | Mitochondria | High |
The biological effect of a compound can be significantly altered when used in combination with other agents. Investigating this compound for synergistic or antagonistic interactions with other well-characterized research compounds is a logical next step. Synergy occurs when the combined effect of two compounds is greater than the sum of their individual effects, while antagonism occurs when one compound diminishes the effect of another. nih.govmdpi.com
Such studies are crucial for several reasons:
Pathway Elucidation: Observing synergistic or antagonistic effects can provide clues about the biological pathways in which this compound is active. For instance, synergy with a compound known to inhibit a specific pathway might suggest this compound acts on a parallel or downstream target.
Revealing Novel Mechanisms: Unexpected interactions can uncover novel mechanisms of action or resistance. mdpi.com
Tool Compound Combinations: Identifying synergistic pairs can lead to more potent or specific research tool combinations for probing complex biological systems.
Future experiments would involve treating non-human model systems with this compound alone and in combination with a panel of selected research compounds, followed by quantitative assessment of relevant biological endpoints.
The chemical structure, or scaffold, of this compound can serve as a template for the rational design of new chemical probes. nih.gov Such tools are essential for dissecting complex biological processes with high precision. Development in this area would focus on creating derivatives of this compound with specific functionalities.
For example, the this compound scaffold could be modified by incorporating:
A Diazirine Photo-crosslinker and an Alkyne Tag: This would create an affinity-based probe, as mentioned previously, for covalently capturing and identifying binding partners. chemrxiv.org
Fluorescent Dyes: Attaching a fluorophore would allow for visualization of the compound's subcellular localization and tracking of its interactions in real-time using advanced microscopy techniques.
Biotin Tags: A biotinylated version of this compound could be used for pull-down assays to isolate and identify interacting proteins, nucleic acids, or other biomolecules.
To be considered a high-quality chemical probe, any new derivative would need to be rigorously validated, demonstrating sufficient potency, selectivity, and on-target cellular activity. nih.gov
Computational modeling offers a powerful, in silico approach to complement experimental research. researchgate.net Such studies can provide atomic-level insights into how this compound interacts with its targets and can guide the design of future experiments and compound derivatives.
Key areas for computational investigation include:
Molecular Docking: Simulating the binding of this compound to its primary target(s) can predict the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the this compound-target complex over time, assessing the stability of the interaction and revealing conformational changes that may occur upon binding.
Energy Decomposition Analysis: These calculations can dissect the binding energy into its constituent parts (e.g., electrostatic, steric), providing a deeper understanding of the forces driving the ligand-target interaction. mdpi.com This analysis helps identify the specific residues or "ligand determinants" that are crucial for binding specificity. nih.gov
These computational approaches are essential for building a robust structure-activity relationship (SAR) and for rationally designing second-generation compounds based on the this compound scaffold with improved potency or selectivity. nih.govfigshare.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Q & A
Q. Advanced Research Focus
- Multiplicity Adjustment : Apply Bonferroni correction to p-values when comparing multiple dose groups.
- Meta-Analysis : Pool data from independent studies using random-effects models to quantify heterogeneity (I² statistic) .
- Bootstrap Resampling : Generate 95% confidence intervals for EC50 values to assess reproducibility .
Case Study :
A contradiction in hepatotoxicity thresholds (Study X: LD50 = 200 mg/kg; Study Y: LD50 = 150 mg/kg):
- Re-analyze raw data for interspecies differences (e.g., murine vs. rat models).
- Conduct pharmacokinetic profiling to compare bioavailability and metabolite accumulation .
How should literature reviews be structured to identify knowledge gaps in this compound's mechanism of action, integrating findings from conflicting preclinical studies?
Q. Advanced Research Focus
- Search Strategy :
- Critical Appraisal :
Gap Identification Example :
If 80% of studies focus on acute effects but lack chronic toxicity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
